(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
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Description
(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Biological Activity
(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide, also known by its CAS number 1147693-02-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O3, with a molecular weight of 394.475 g/mol. Its structure features a cyano group, a pyrrole moiety, and an amide functional group which are often associated with biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Cytokine Modulation : Similar compounds have shown the ability to modulate cytokine release, which is crucial in inflammatory diseases.
Biological Activity Data
Activity | IC50 (nM) | Effect |
---|---|---|
Enzyme Inhibition | 96000 | Poor binder for certain targets |
Cytokine Release Inhibition | Varied | Inhibits IL-1β and IL-18 release in monocytes |
Study 1: Cytokine Release Inhibition
A study evaluated the effects of a related compound on cytokine release from monocytes. The results indicated significant inhibition of interleukin (IL)-1β and IL-18 upon stimulation with bacterial products. This suggests that this compound could have therapeutic potential in treating inflammatory diseases by modulating cytokine production.
Study 2: Pharmacological Characterization
Another investigation characterized the pharmacological profile of similar compounds. Results showed that these compounds exhibited selective inhibition against specific caspases involved in inflammation, supporting their potential as anti-inflammatory agents.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Anti-inflammatory Potential : The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further development in treating conditions like rheumatoid arthritis.
- Selectivity : The selectivity for certain enzymatic pathways over others may reduce side effects commonly associated with less selective anti-inflammatory drugs.
Properties
IUPAC Name |
(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-10-26-15(2)12-17(16(26)3)13-18(14-23)22(28)25-19-5-7-20(8-6-19)29-11-9-21(24)27/h5-8,12-13H,4,9-11H2,1-3H3,(H2,24,27)(H,25,28)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZTUOUVBWVKY-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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